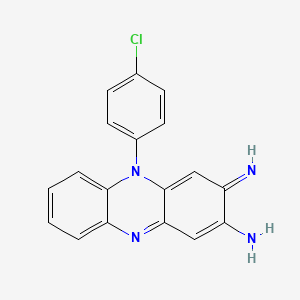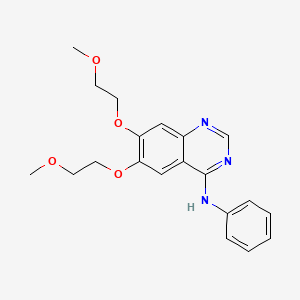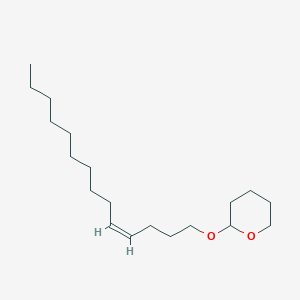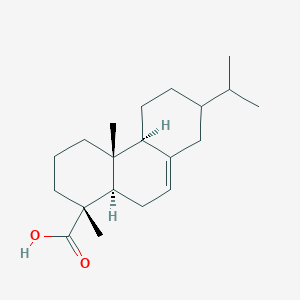
(2S)-Arimoclomol Maleic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maleic acid is an organic compound that is a dicarboxylic acid, a molecule with two carboxyl groups . Its chemical formula is HO2CCH=CHCO2H . Maleic acid is the cis-isomer of butenedioic acid, whereas fumaric acid is the trans-isomer .
Synthesis Analysis
Maleic acid can be produced by the vapor-phase oxidation of benzene or butene/butane using O2 as an oxidant . This reaction is very exothermic and CO and CO2 thus constitute the main by-products .Molecular Structure Analysis
Maleic acid has a planar structure as confirmed by X-ray crystallography . It contains two acid carbonyl groups and a double bond in the α, β position .Chemical Reactions Analysis
Maleic acid participates in various chemical reactions. For instance, it undergoes processes of gas-phase protonation, and acid–base equilibria in water–ethanol and water–dimethylsulfoxide solutions .Physical And Chemical Properties Analysis
Maleic acid has a heat of combustion of -1,355 kJ/mol . It is more soluble in water than fumaric acid . The melting point of maleic acid (135 °C) is also much lower than that of fumaric acid (287 °C) .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of (2S)-Arimoclomol Maleic Acid involves the conversion of (2S)-Arimoclomol to its maleic acid salt form.", "Starting Materials": [ "(2S)-Arimoclomol", "Maleic acid", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve (2S)-Arimoclomol in methanol.", "Step 2: Add hydrochloric acid to the solution to form the hydrochloride salt of (2S)-Arimoclomol.", "Step 3: Precipitate the hydrochloride salt by adding diethyl ether to the solution.", "Step 4: Collect the precipitate by filtration and wash it with diethyl ether.", "Step 5: Dissolve the hydrochloride salt in water.", "Step 6: Add sodium hydroxide to the solution to neutralize the acid and form (2S)-Arimoclomol.", "Step 7: Filter the solution to remove any insoluble impurities.", "Step 8: Dissolve maleic acid in water.", "Step 9: Add (2S)-Arimoclomol to the maleic acid solution and stir the mixture.", "Step 10: Heat the mixture to evaporate the water and form (2S)-Arimoclomol Maleic Acid.", "Step 11: Collect the solid product by filtration and wash it with water." ] } | |
CAS-Nummer |
289893-28-3 |
Produktname |
(2S)-Arimoclomol Maleic Acid |
Molekularformel |
C₁₈H₂₄ClN₃O₇ |
Molekulargewicht |
429.85 |
Synonyme |
N-[(2S)-2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidoyl Chloride 1-Oxide (2Z)-2-Butenedioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid](/img/structure/B1144638.png)



